molecular formula C14H8Cl2N2 B1679308 rg14620 CAS No. 136831-49-7

rg14620

Numéro de catalogue: B1679308
Numéro CAS: 136831-49-7
Poids moléculaire: 275.1 g/mol
Clé InChI: TYXIVBJQPBWBHO-UUILKARUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RG-14620, également connu sous le nom de Tyrphostin RG-14620, est un composé qui agit comme un inhibiteur du récepteur du facteur de croissance épidermique (EGFR). Il appartient à la famille des tyrphostines, qui sont des composés synthétiques conçus pour inhiber les protéines tyrosine kinases. RG-14620 a été étudié pour ses effets antiprolifératifs potentiels, en particulier dans le contexte de la recherche sur le cancer .

Applications De Recherche Scientifique

Tyrphostin RG14620 is a synthetic tyrosine kinase inhibitor that has shown potential in overcoming chemoresistance in drug-resistant tumors . Research indicates it can reverse multidrug resistance (MDR) in cancer cells, particularly those overexpressing the ATP-binding cassette (ABC) drug transporter ABCG2 .

Scientific Research Applications

Modulation of ABCG2
Tyrphostin this compound is a modulator of ABCG2, an ABC transporter associated with multidrug resistance in cancer chemotherapy . Studies have shown that it can reverse ABCG2-mediated drug resistance by directly inhibiting the transport function of the ABCG2 protein .

  • Inhibition of transport activity Tyrphostin this compound increases the accumulation of the fluorescent substrate pheophorbide A in ABCG2-transfected cells, showing its selectivity for ABCG2 relative to ABCB1 and ABCC1 transporters .
  • Reversal of drug resistance At non-toxic concentrations, tyrphostin this compound has been found to restore the sensitivity of ABCG2-overexpressing cancer cells to mitoxantrone and topotecan .

Combination Therapy
Co-administration of tyrphostin this compound with other therapeutic agents has demonstrated effective combination regimens in inhibiting cancer cell growth .

  • Ovarian cancer Tyrphostin this compound and retinoids act cooperatively in inhibiting the growth of ovarian cancer cells .
  • Endometrial cancer Combination therapy of paclitaxel, tyrphostin this compound, and an mTOR inhibitor synergistically promotes cell death in endometrial cancer cells .

Inhibition of Epidermal Growth Factor Receptor (EGFR)
Tyrphostin this compound inhibits the activity of epidermal growth factor (EGF) receptor kinase .

  • It has an IC50 value of 3 μM in HT-22 cells .
  • It suppresses EGF-stimulated cancer cell proliferation in vitro and tumor growth in vivo .

Data Table: Reversal of Drug Resistance by Tyrphostin this compound

Cell LineDrugConcentration of Tyrphostin this compoundFold-Reversal
S1-M1-80 (colon)Topotecan2 μM~41
S1-M1-80 (colon)Mitoxantrone2 μM~47
H460-MX20 (lung)Topotecan2 μM~6
H460-MX20 (lung)Mitoxantrone2 μM~7

FR value corresponds to the extent of reversal of multidrug-resistant cells to a particular chemotherapeutic agent by a modulator .

Case Studies

  • Multidrug-resistant cancer cell lines Tyrphostin this compound enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells .
  • In vivo tumor growth Tyrphostin RG-14620 suppressed not only EGF-stimulated cancer cell proliferation in vitro but also tumor growth in nude mice .

Mécanisme D'action

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de RG-14620 implique la réaction du 3,5-dichlorobenzaldéhyde avec le 3-pyridineacétonitrile en présence d'une base. La réaction se déroule généralement dans des conditions douces, et le produit est purifié par recristallisation .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour RG-14620 ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant la même réaction de base que dans les milieux de laboratoire. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions

RG-14620 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de la quinone, tandis que les réactions de substitution peuvent conduire à divers composés aromatiques substitués .

Applications de la recherche scientifique

RG-14620 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

RG-14620 exerce ses effets en inhibant l'activité kinase du récepteur du facteur de croissance épidermique (EGFR). Il se lie au site de liaison de l'ATP du récepteur, empêchant la phosphorylation des résidus tyrosine sur le récepteur et les protéines de signalisation en aval. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération et la survie cellulaires, conduisant à une réduction de la croissance cellulaire et à une augmentation de l'apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

RG-14620 est unique dans sa liaison spécifique et sa puissance inhibitrice envers l'EGFR. Contrairement à certains autres inhibiteurs, il s'est avéré avoir un degré élevé de sélectivité, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Tyrphostin RG 14620 is a selective inhibitor of the epidermal growth factor receptor (EGFR) kinase and has garnered attention for its potential in overcoming multidrug resistance (MDR) in cancer therapy. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and implications for therapeutic applications.

Tyrphostin RG 14620 functions primarily as a selective modulator of the ABCG2 transporter, which is implicated in drug resistance mechanisms in cancer cells. Research indicates that RG 14620 enhances drug-induced apoptosis and restores chemosensitivity to drugs that are substrates of ABCG2. The compound selectively inhibits the transport function of ABCG2 without significantly affecting other major drug transporters like ABCB1 and ABCC1 .

Key Findings:

  • ABCG2 Modulation : Tyrphostin RG 14620 significantly increases the accumulation of fluorescent substrates in ABCG2-overexpressing cells, indicating its role as a potent inhibitor of this transporter. For instance, in studies involving HEK293 cells transfected with ABCG2, the presence of RG 14620 led to a marked increase in substrate accumulation .
  • Reversal of Drug Resistance : In various cancer cell lines, RG 14620 demonstrated the ability to reverse ABCG2-mediated resistance to chemotherapeutic agents such as mitoxantrone and topotecan. The fold-reversal values indicated substantial restoration of drug sensitivity at non-toxic concentrations .

Table 1: IC50 and Fold-Reversal Values for Tyrphostin RG 14620

Cell LineChemotherapeutic AgentIC50 (µM)Fold-Reversal (FR)
S1-M1-80Topotecan241
S1-M1-80Mitoxantrone247
H460-MX20Topotecan26
H460-MX20Mitoxantrone27

This table summarizes the effectiveness of Tyrphostin RG 14620 in reversing drug resistance across different cancer cell lines.

Case Studies and Experimental Evidence

In a series of experiments, RG 14620 was tested on various human cancer cell lines known for overexpressing ABCG2. The results consistently showed that treatment with RG 14620 led to increased intracellular concentrations of chemotherapeutic agents, enhancing their cytotoxic effects.

  • Study on Colon Cancer Cells : In S1-M1-80 colon cancer cells, treatment with RG 14620 resulted in a significant increase in the accumulation of topotecan compared to untreated controls, demonstrating its potential utility in clinical settings where MDR is a challenge .
  • Lung Cancer Cells : Similar results were observed in H460-MX20 lung cancer cells, where RG 14620 restored sensitivity to mitoxantrone and topotecan, suggesting a broad applicability across different tumor types .

Additional Biological Activities

Beyond its role as an ABCG2 modulator, Tyrphostin RG 14620 exhibits other biological activities:

  • Inhibition of EGFR Kinase : RG 14620 has been shown to inhibit EGF-stimulated cell proliferation by blocking EGFR-associated tyrosine kinase activity with an IC50 value around 3 µM .
  • Potential Anti-Arthritic Effects : Recent studies have also suggested that tyrphostins may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis .

Propriétés

IUPAC Name

(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXIVBJQPBWBHO-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=C/C2=CC(=CC(=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136831-49-7, 138989-57-8
Record name RG 14620
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-14620
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-14620
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42W2Q9ZPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin RG 14620
Reactant of Route 2
Reactant of Route 2
Tyrphostin RG 14620
Reactant of Route 3
Reactant of Route 3
Tyrphostin RG 14620
Reactant of Route 4
Reactant of Route 4
Tyrphostin RG 14620
Reactant of Route 5
Reactant of Route 5
Tyrphostin RG 14620
Reactant of Route 6
Reactant of Route 6
Tyrphostin RG 14620
Customer
Q & A

Q1: How does Tyrphostin RG14620 interact with its target and what are the downstream effects?

A: Tyrphostin this compound primarily acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). [, ] By binding to the EGFR tyrosine kinase domain, it blocks the receptor's autophosphorylation, a crucial step in activating downstream signaling pathways responsible for cell growth and proliferation. [] This inhibition leads to reduced cell viability and induces apoptosis in cancer cells overexpressing EGFR. [, ]

Q2: What is the relationship between Tyrphostin this compound and the PI3K/AKT signaling pathway in endometrial cancer cells?

A: Research indicates that Tyrphostin this compound can suppress the PI3K/AKT signaling pathway, particularly when combined with the chemotherapeutic drug paclitaxel. [] This pathway is often overactive in cancer cells, contributing to chemoresistance. [] Combining this compound with paclitaxel significantly reduced PI3K/AKT pathway activation in endometrial cancer cell lines, suggesting a synergistic effect in combating chemoresistance. []

Q3: Can Tyrphostin this compound enhance the efficacy of other anticancer agents?

A: Studies show that combining Tyrphostin this compound with other anticancer agents, such as paclitaxel, rapamycin (an mTOR inhibitor), or other tyrosine kinase inhibitors, can enhance their efficacy. [, ] For instance, pre-treating endometrial cancer cells with low doses of this compound significantly increased paclitaxel's potency, leading to synergistic growth inhibition and increased apoptosis. [] This synergistic effect suggests that combination therapy involving this compound could be a promising strategy for treating certain cancers.

Q4: Has Tyrphostin this compound demonstrated any potential in reversing multidrug resistance in cancer cells?

A: Research suggests that Tyrphostin this compound might play a role in reversing multidrug resistance, particularly that mediated by the ABCG2 transporter protein. [] This transporter protein contributes to drug efflux, reducing the intracellular concentration of anticancer agents and leading to resistance. Further investigations are needed to fully understand the mechanisms and clinical implications of this potential benefit.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.